(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol
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Overview
Description
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol is a synthetic organic compound characterized by its unique structure, which includes bromine atoms and an imino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol typically involves a multi-step process:
Formation of the imine: The initial step involves the condensation of 1,2-dihydroacenaphthylen-5-amine with 2,4-dibromo-6-formylphenol under acidic conditions to form the imine linkage.
Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenols with different functional groups replacing the bromine atoms.
Scientific Research Applications
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The imine group can interact with nucleophilic sites in biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-chloro-2-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol
- (E)-2-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)-4-nitrophenol
Uniqueness
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2,4-dibromo-6-(1,2-dihydroacenaphthylen-5-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-14-8-13(19(23)16(21)9-14)10-22-17-7-6-12-5-4-11-2-1-3-15(17)18(11)12/h1-3,6-10,23H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPMKFHDLEAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=C(C(=CC(=C4)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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